molecular formula C8H10N2O4 B2587622 5-acetyl-1-(2-hydroxyethyl)-2,4(1H,3H)-pyrimidinedione CAS No. 338404-88-9

5-acetyl-1-(2-hydroxyethyl)-2,4(1H,3H)-pyrimidinedione

Cat. No.: B2587622
CAS No.: 338404-88-9
M. Wt: 198.178
InChI Key: HDPFVEYKACDMBZ-UHFFFAOYSA-N
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Description

5-acetyl-1-(2-hydroxyethyl)-2,4(1H,3H)-pyrimidinedione is a synthetic organic compound belonging to the pyrimidinedione family. This compound is characterized by its unique structure, which includes an acetyl group, a hydroxyethyl group, and a pyrimidinedione core. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-acetyl-1-(2-hydroxyethyl)-2,4(1H,3H)-pyrimidinedione typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as ethyl acetoacetate and urea.

    Condensation Reaction: Ethyl acetoacetate undergoes a condensation reaction with urea in the presence of a base, such as sodium ethoxide, to form the pyrimidinedione core.

    Acetylation: The resulting intermediate is then acetylated using acetic anhydride to introduce the acetyl group.

    Hydroxyethylation: Finally, the compound is hydroxyethylated using ethylene oxide under basic conditions to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to carry out the condensation, acetylation, and hydroxyethylation reactions.

    Optimized Reaction Conditions: Employing optimized reaction conditions, such as temperature, pressure, and reaction time, to maximize yield and purity.

    Purification: Implementing purification techniques, such as recrystallization or chromatography, to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

5-acetyl-1-(2-hydroxyethyl)-2,4(1H,3H)-pyrimidinedione can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carboxylic acid derivative.

    Reduction: The acetyl group can be reduced to an alcohol.

    Substitution: The hydroxyethyl group can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Substitution reactions may involve reagents like thionyl chloride or alkyl halides.

Major Products

    Oxidation: The major product is a carboxylic acid derivative.

    Reduction: The major product is an alcohol derivative.

    Substitution: The major products vary depending on the substituent introduced.

Scientific Research Applications

5-acetyl-1-(2-hydroxyethyl)-2,4(1H,3H)-pyrimidinedione has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, including drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-acetyl-1-(2-hydroxyethyl)-2,4(1H,3H)-pyrimidinedione involves its interaction with specific molecular targets and pathways. For example:

    Molecular Targets: It may interact with enzymes or receptors involved in biological processes.

    Pathways: It may modulate signaling pathways, such as those involved in cell growth or apoptosis.

Comparison with Similar Compounds

Similar Compounds

    5-acetyl-2,4(1H,3H)-pyrimidinedione: Lacks the hydroxyethyl group.

    1-(2-hydroxyethyl)-2,4(1H,3H)-pyrimidinedione: Lacks the acetyl group.

    5-acetyl-1-methyl-2,4(1H,3H)-pyrimidinedione: Contains a methyl group instead of a hydroxyethyl group.

Uniqueness

5-acetyl-1-(2-hydroxyethyl)-2,4(1H,3H)-pyrimidinedione is unique due to the presence of both the acetyl and hydroxyethyl groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

5-acetyl-1-(2-hydroxyethyl)pyrimidine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O4/c1-5(12)6-4-10(2-3-11)8(14)9-7(6)13/h4,11H,2-3H2,1H3,(H,9,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDPFVEYKACDMBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CN(C(=O)NC1=O)CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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